molecular formula C25H26N4O4S B11188005 2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11188005
M. Wt: 478.6 g/mol
InChI Key: UVKNGJFYEPCNQC-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinazoline core with benzylsulfanyl and trimethoxyphenyl substituents, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of o-bromomethylphenylacetonitrile with arylcarbohydrazides, followed by cyclization to form the triazoloquinazoline core . The reaction conditions often require the use of condensing agents and specific temperature controls to ensure the desired product formation. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anticancer and antimicrobial activities . The exact pathways involved depend on the specific biological system being studied.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

2-benzylsulfanyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C25H26N4O4S/c1-31-19-13-21(33-3)20(32-2)12-16(19)23-22-17(10-7-11-18(22)30)26-24-27-25(28-29(23)24)34-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,23H,7,10-11,14H2,1-3H3,(H,26,27,28)

InChI Key

UVKNGJFYEPCNQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5)OC)OC

Origin of Product

United States

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